

An In-Depth Technical Guide to Methyl 3-(ethylamino)propanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-(ethylamino)propanoate

Cat. No.: B1595520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-(ethylamino)propanoate**, a versatile β -amino ester with significant potential in organic synthesis and pharmaceutical development. This document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number for unambiguous identification. A thorough, step-by-step protocol for its synthesis via the aza-Michael addition of ethylamine to methyl acrylate is presented, emphasizing the mechanistic rationale behind the chosen conditions. Furthermore, this guide outlines a complete analytical workflow for the characterization of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling procedures are also discussed to ensure safe laboratory practice. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction and Chemical Identity

Methyl 3-(ethylamino)propanoate, also known as N-ethyl- β -alanine methyl ester, is a secondary amine and an ester derivative of the β -amino acid, β -alanine. Its structure

incorporates a reactive secondary amine and an ester functional group, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The unambiguous identification of this compound is crucial for regulatory and research purposes, and it is assigned the CAS Number 3440-30-0. [\[1\]](#)

Chemical Structure:

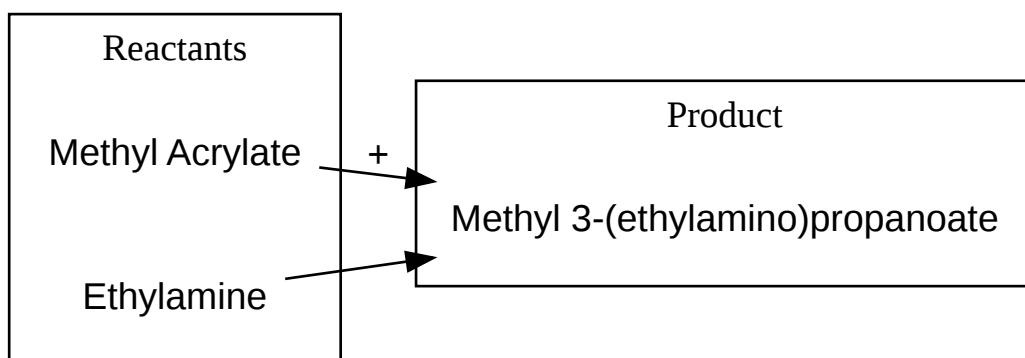
Caption: Chemical structure of **Methyl 3-(ethylamino)propanoate**.

Physicochemical and Safety Properties

A comprehensive understanding of the physicochemical properties of **Methyl 3-(ethylamino)propanoate** is essential for its handling, application, and the design of synthetic routes. The following table summarizes its key properties.

Property	Value	Source
CAS Number	3440-30-0	[1]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.17 g/mol	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	173.5 °C at 760 mmHg	[1]
Density	0.937 g/cm ³	[1]
Flash Point	58.7 °C	[1]
Solubility	Soluble in common organic solvents.	

Safety Information:


While a specific safety data sheet (SDS) for **Methyl 3-(ethylamino)propanoate** is not readily available, data for structurally similar compounds such as β-alanine ethyl ester hydrochloride suggest that it should be handled with care.[\[1\]](#) It is recommended to wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Synthesis Protocol: Aza-Michael Addition

The synthesis of **Methyl 3-(ethylamino)propanoate** is most commonly achieved through aza-Michael addition, a conjugate addition of an amine to an α,β -unsaturated carbonyl compound. This method is highly efficient and atom-economical.

Reaction Scheme

[Click to download full resolution via product page](#)

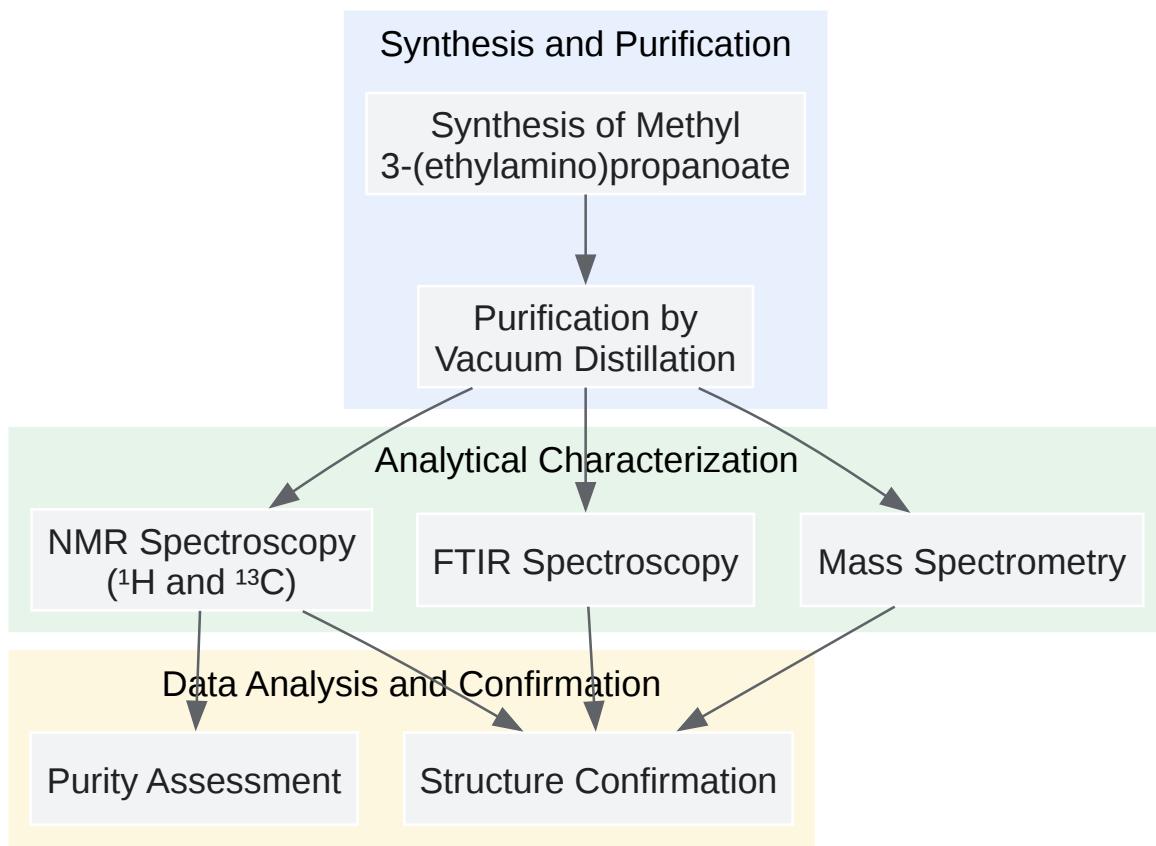
Caption: Synthesis of **Methyl 3-(ethylamino)propanoate**.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of similar β -amino esters.

Materials:

- Methyl acrylate
- Ethylamine (as a solution in a suitable solvent, e.g., tetrahydrofuran (THF) or ethanol)
- Anhydrous solvent (e.g., methanol or THF)


- Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
- Ice bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl acrylate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
- Addition of Ethylamine: Slowly add the ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of methyl acrylate via a dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is then purified by vacuum distillation to yield **Methyl 3-(ethylamino)propanoate** as a colorless liquid.

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity and purity of the synthesized **Methyl 3-(ethylamino)propanoate**. This involves a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Methyl 3-(ethylamino)propanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
 - A triplet corresponding to the methyl protons of the ethyl group.
 - A quartet for the methylene protons of the ethyl group adjacent to the nitrogen.
 - Two triplets for the two methylene groups of the propanoate backbone.
 - A singlet for the methyl ester protons.

- A broad singlet for the N-H proton.
- ^{13}C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct peaks are expected for each of the six carbon atoms in unique chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Methyl 3-(ethylamino)propanoate** is expected to exhibit the following characteristic absorption bands:

- N-H stretch: A moderate absorption band in the region of $3300\text{-}3500\text{ cm}^{-1}$.
- C-H stretch: Strong absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region corresponding to the aliphatic C-H bonds.
- C=O stretch: A strong, sharp absorption band around 1735 cm^{-1} characteristic of the ester carbonyl group.
- C-N stretch: An absorption in the $1000\text{-}1250\text{ cm}^{-1}$ region.
- C-O stretch: An absorption in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Molecular Ion Peak (M $^+$): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (131.17).
- Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH $_3$) and McLafferty rearrangement. The fragmentation of the ethylamino group will also contribute to the overall pattern.

Applications and Future Directions

Methyl 3-(ethylamino)propanoate serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for further chemical modifications at both the amine and ester functionalities. This makes it a valuable precursor for the synthesis of:

- Pharmaceuticals: As a building block for more complex drug molecules.
- Agrochemicals: In the development of new pesticides and herbicides.
- Polymers: As a monomer or chain modifier in the synthesis of specialty polymers.

Future research may focus on the development of novel catalytic systems for its synthesis, exploring its utility in asymmetric synthesis, and expanding its applications in materials science and medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of **Methyl 3-(ethylamino)propanoate**, from its fundamental properties and synthesis to its analytical characterization and potential applications. The provided protocols and analytical insights are intended to equip researchers and professionals with the necessary knowledge to confidently work with this valuable chemical compound. Adherence to the described safety precautions is paramount for ensuring a safe and productive laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-(ethylamino)propanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595520#methyl-3-ethylamino-propanoate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com